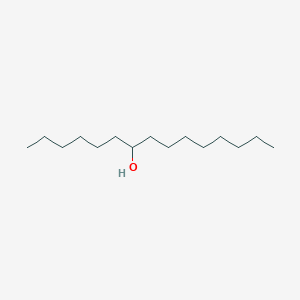
7-Pentadecanol
Overview
Description
7-Pentadecanol is a useful research compound. Its molecular formula is C15H32O and its molecular weight is 228.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
7-Pentadecanol, also known as pentadecanoic acid (C15:0), is an essential odd-chain saturated fatty acid . It has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . The primary targets of this compound are peroxisome proliferator-activated receptors (PPARs), including PPAR alpha and delta . These receptors play a crucial role in regulating lipid metabolism and inflammation.
Mode of Action
This compound interacts with its targets, the PPARs, acting as an endogenous agonist . This interaction leads to the activation of these receptors, which in turn modulates the transcription of specific genes involved in lipid metabolism, inflammation, and fibrosis .
Biochemical Pathways
The activation of PPARs by this compound affects several biochemical pathways. It activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway . This modulation can lead to anti-inflammatory, antifibrotic, and anticancer activities .
Pharmacokinetics
It is known that fatty acids like this compound are typically absorbed in the gut and transported to various tissues in the body where they exert their effects
Result of Action
The action of this compound results in a range of molecular and cellular effects. It has been found to have dose-dependent, broad anti-inflammatory and antiproliferative activities . It also shares clinically relevant cell-based activities with leading longevity-enhancing compounds . These effects are further supported by previously published in vitro and in vivo studies .
Biochemical Analysis
Cellular Effects
It has been suggested that 7-Pentadecanol may have broad activities relevant to protecting cardiometabolic, immune, and liver health . It is also suggested that it may have anti-inflammatory and antiproliferative activities .
Molecular Mechanism
It is suggested that it may activate AMPK and inhibit mTOR, both of which are core components of the human longevity pathway
Properties
IUPAC Name |
pentadecan-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRBNFACZVMDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431854 | |
| Record name | 7-PENTADECANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4104-59-0 | |
| Record name | 7-PENTADECANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


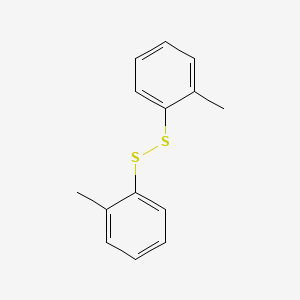

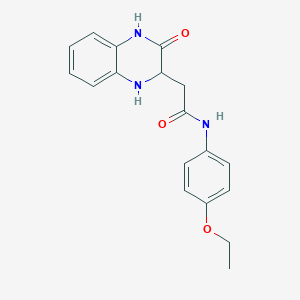
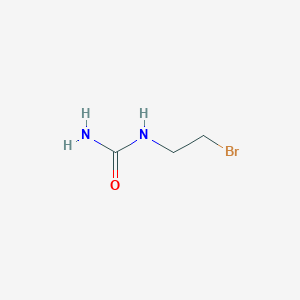

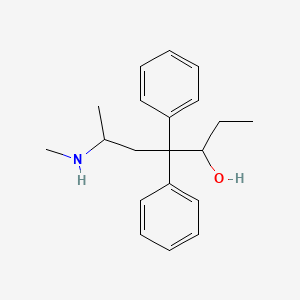
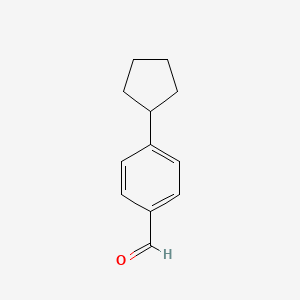
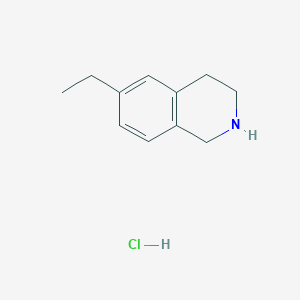
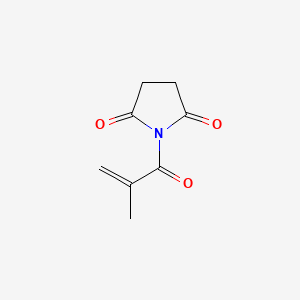
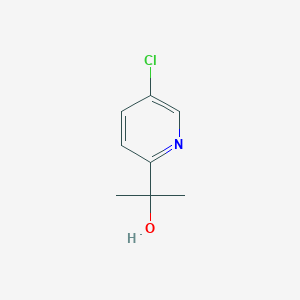
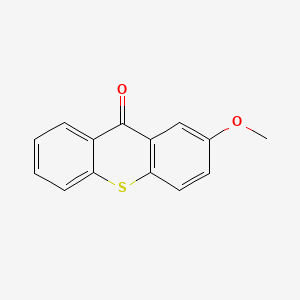
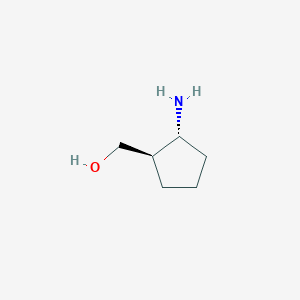

![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)
